Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-
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Overview
Description
4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to an isoxazoloquinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Quinoline Core Construction: The quinoline core is often constructed using a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of Substituents: The chlorophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis or metal-catalyzed reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenyl)-3-phenylisoxazolo[4,5-c]quinoline
- 4-(4-Methylphenyl)-3-phenylisoxazolo[4,5-c]quinoline
- 4-(4-Fluorophenyl)-3-phenylisoxazolo[4,5-c]quinoline
Uniqueness
4-(4-Chlorophenyl)-3-phenylisoxazolo[4,5-c]quinoline is unique due to the presence of the chlorophenyl group, which enhances its biological activity compared to other similar compounds. The chlorine atom increases the compound’s lipophilicity, allowing it to better interact with biological membranes and molecular targets .
Properties
CAS No. |
253433-32-8 |
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Molecular Formula |
C22H13ClN2O |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-phenyl-[1,2]oxazolo[4,5-c]quinoline |
InChI |
InChI=1S/C22H13ClN2O/c23-16-12-10-15(11-13-16)20-19-21(14-6-2-1-3-7-14)25-26-22(19)17-8-4-5-9-18(17)24-20/h1-13H |
InChI Key |
CJAHLYZVGATFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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